[(R)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(R)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine-based amino acid derivative characterized by an acetyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. Its stereochemistry (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
2-[(3R)-3-[acetyl(ethyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-12(8(2)13)9-4-5-11(6-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDRJBQSNIWSC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [®-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
[®-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
[(R)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is investigated for its potential therapeutic effects:
-
Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to this one have shown enhanced apoptosis induction in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin.
Table 1: Cytotoxicity Data on Cancer Cell Lines
Compound Cell Line IC50 (µM) Mechanism Compound A FaDu (hypopharyngeal) 15 Apoptosis induction This compound MCF7 (breast) TBD TBD Compound B A549 (lung) 20 Cell cycle arrest -
Enzyme Inhibition : The compound has been studied for its inhibitory effects on angiotensin-converting enzyme (ACE), crucial for regulating blood pressure. Its structure suggests effective binding to ACE's active site.
Table 2: ACE Inhibition Activity
Compound Inhibition % Concentration (µM) Standard Drug 85% 10 This compound TBD TBD
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The acetylamino group may form hydrogen bonds or electrostatic interactions with active sites, while the pyrrolidine ring contributes to the compound's structural stability. These interactions can modulate the activity of target molecules, leading to various biological effects, including pro-apoptotic activity.
Case Studies
Several case studies have investigated the biological effects of similar compounds containing pyrrolidine structures:
- Study on ACE Inhibitors : Research demonstrated that certain pyrrolidine derivatives significantly reduce ACE activity, showcasing their potential as therapeutic agents for cardiovascular diseases.
- Cytotoxicity in Cancer Models : A study focusing on various pyrrolidine derivatives reported promising anticancer activity by inducing apoptosis in different cancer cell lines.
Mechanism of Action
The mechanism of action of [®-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate [(R)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid’s uniqueness, we compare it with structurally related pyrrolidine-acetic acid derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Flexibility and Bioactivity: The acetyl-ethyl-amino group in the target compound provides moderate steric bulk compared to benzyl-protected analogs (e.g., benzyloxycarbonyl-isopropyl-amino in ), which may influence membrane permeability and metabolic stability. Compounds with aromatic substituents (e.g., benzyl or naphthalene in ) exhibit enhanced receptor affinity due to π-π stacking interactions, as evidenced by evocalcet’s clinical success .
Stereochemical Impact: The R-configuration in this compound is conserved among analogs like [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid , suggesting a preference for this enantiomer in chiral recognition processes.
However, its discontinuation by suppliers like CymitQuimica implies challenges in scalability or stability.
Pharmacokinetic Considerations :
- The acetic acid moiety enhances water solubility, but its ionization at physiological pH may limit blood-brain barrier penetration compared to esterified analogs (e.g., methyl esters in ).
Biological Activity
[(R)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its ability to interact with biological targets. The acetyl and ethyl amino groups contribute to its solubility and reactivity, making it a suitable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. Detailed studies are required to elucidate these mechanisms fully, but preliminary data suggest potential roles in anti-inflammatory and analgesic activities .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, pyrrolidine derivatives have shown significant antibacterial effects against various pathogens, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 75 µg/mL to 125 µg/mL, suggesting moderate to strong activity .
2. Anti-inflammatory Effects
Studies have indicated that the compound may possess anti-inflammatory properties. Its structural features allow it to inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions characterized by inflammation .
3. Potential Neuroprotective Effects
The compound's ability to cross the blood-brain barrier may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .
Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various pyrrolidine derivatives, this compound was tested alongside other compounds. The results demonstrated significant inhibition of bacterial growth, with MIC values indicating effective concentrations for therapeutic use .
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 75 | Active |
| Compound B | 125 | Moderate |
| This compound | 100 | Active |
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of pyrrolidine derivatives. The study revealed that this compound significantly reduced levels of pro-inflammatory markers in vitro, suggesting its potential application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
